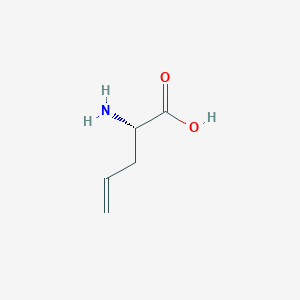

L-アリルグリシン

概要

説明

L-アリルグリシンは、(S)-2-アミノ-4-ペンテン酸としても知られており、グリシンの誘導体です。これはグルタミン酸デカルボキシラーゼの阻害剤であり、グルタミン酸をγ-アミノ酪酸(GABA)に変換する酵素です。 この酵素を阻害することにより、L-アリルグリシンは中枢神経系における主要な抑制性神経伝達物質であるGABAのレベルを低下させます .

科学的研究の応用

L-allylglycine has several applications in scientific research:

作用機序

L-アリルグリシンは、グルタミン酸をGABAに変換する酵素であるグルタミン酸デカルボキシラーゼを阻害することにより効果を発揮します。この阻害により、GABAのレベルが低下し、ニューロンの興奮性が高まり、発作活動の可能性が高まります。 分子標的はグルタミン酸デカルボキシラーゼであり、関与する経路はGABA作動性経路です .

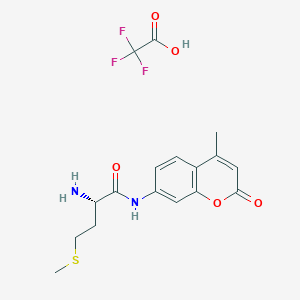

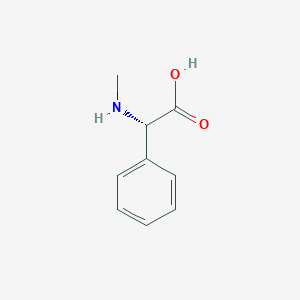

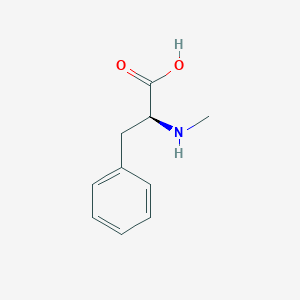

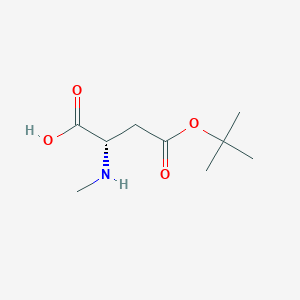

類似の化合物との比較

類似の化合物

3-メルカプトプロピオン酸: グルタミン酸デカルボキシラーゼの別の阻害剤。

フェニルグリシン: ペプチド合成で使用される非標準アミノ酸。

4-ヒドロキシフェニルグリシン: 異なる官能基を持つグリシンの別の誘導体.

独自性

L-アリルグリシンは、グルタミン酸デカルボキシラーゼの特定の阻害と、発作を誘発する能力により、神経科学研究において貴重なツールとなっています。 アリル基を持つその構造は、他のグリシン誘導体と区別され、その特定の生化学的特性に貢献しています .

準備方法

合成経路と反応条件

L-アリルグリシンは、シュードエフェドリングリシンアミドのアルキル化によって合成できます。このプロセスには、いくつかのステップが含まれます。

(R,R)-(-)-シュードエフェドリングリシンアミドの調製: これは、テトラヒドロフラン(THF)中、0°Cで、塩化リチウムおよびメトキシドリチウムの存在下、シュードエフェドリンをグリシンメチルエステルと反応させることにより行われます。

L-アリルグリシンの生成: シュードエフェドリングリシンアミドは、次に水中で還流加熱され、固体が溶解してL-アリルグリシンが生成されます.

工業生産方法

L-アリルグリシンの特定の工業生産方法は広く文書化されていませんが、シュードエフェドリングリシンアミドを含む合成経路は、大規模生産の基礎を提供します。このプロセスは、反応条件をスケールアップし、連続フローリアクターを使用して効率と収率を高めることによって、工業用途に最適化できます。

化学反応の分析

反応の種類

L-アリルグリシンは、さまざまな化学反応を受けます。これには、以下が含まれます。

酸化: 対応するアルデヒドまたはカルボン酸を生成するために酸化することができます。

還元: 還元反応は、それを飽和アミノ酸に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)および三酸化クロム(CrO3)が含まれます。

還元: 水素化アルミニウムリチウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。

形成される主な生成物

酸化: アルデヒドまたはカルボン酸を生成します。

還元: 飽和アミノ酸になります。

科学研究の応用

L-アリルグリシンは、科学研究でいくつかの用途があります。

類似化合物との比較

Similar Compounds

3-Mercaptopropionic acid: Another inhibitor of glutamate decarboxylase.

Phenylglycine: A non-canonical amino acid used in peptide synthesis.

4-Hydroxyphenylglycine: Another derivative of glycine with different functional groups.

Uniqueness

L-allylglycine is unique due to its specific inhibition of glutamate decarboxylase and its ability to induce seizures, making it a valuable tool in neuroscience research. Its structure, with an allyl group, distinguishes it from other glycine derivatives and contributes to its specific biochemical properties .

特性

IUPAC Name |

(2S)-2-aminopent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNNWFKQCKFSDK-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936821 | |

| Record name | 2-Aminopent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16338-48-0 | |

| Record name | (-)-Allylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016338480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminopent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-2-Amino-4-pentenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

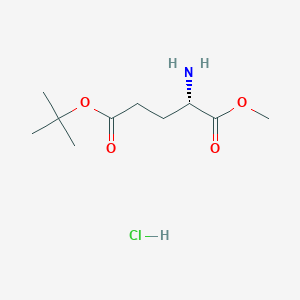

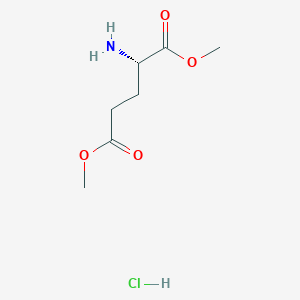

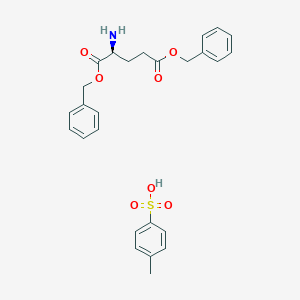

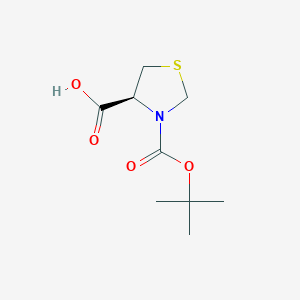

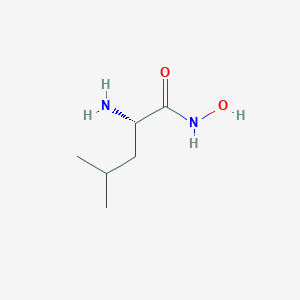

Feasible Synthetic Routes

Q1: How does L-Allylglycine exert its effects in the brain?

A1: L-Allylglycine is a potent inhibitor of glutamate decarboxylase [], the enzyme responsible for converting glutamate to gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA synthesis, L-Allylglycine disrupts the delicate balance between excitatory and inhibitory neurotransmission, leading to increased neuronal excitability and potentially seizures [, , , , , ].

Q2: What are the downstream consequences of L-Allylglycine-induced GABA inhibition?

A2: Inhibiting GABA synthesis with L-Allylglycine can lead to various behavioral and physiological changes, including:

- Increased anxiety-like behavior: Studies in rats have shown that chronic L-Allylglycine administration into the bed nucleus of the stria terminalis (BNST) increases anxiety-like behavior [].

- Panic-like responses: Rats with chronically disrupted GABAergic neurotransmission in the dorsomedial hypothalamus (DMH) exhibit panic-like responses (tachycardia, tachypnea, hypertension) after intravenous sodium lactate infusions when pre-treated with L-Allylglycine [, , ].

- Seizures: L-Allylglycine can induce seizures in animal models [, , ]. Studies investigating the effects of various drugs on these seizures provide insights into potential therapeutic targets.

Q3: What is the molecular formula and weight of L-Allylglycine?

A3: The molecular formula of L-Allylglycine is C5H9NO2, and its molecular weight is 115.13 g/mol.

Q4: Is there information available on the material compatibility and stability of L-Allylglycine under various conditions?

A4: While the provided research papers primarily focus on the biological activity and applications of L-Allylglycine, there is limited information on its material compatibility and stability under various conditions. Further research is needed to explore these aspects.

Q5: Has computational chemistry been employed to study L-Allylglycine?

A5: The provided research papers primarily focus on experimental investigations of L-Allylglycine. There is limited information regarding the application of computational chemistry techniques like molecular modeling, docking studies, or QSAR to understand its interactions and properties.

Q6: How do structural modifications of L-Allylglycine impact its interaction with enzymes like methionine gamma-lyase?

A7: Research on methionine gamma-lyase shows that the enzyme's activity varies considerably depending on the structure of the olefinic amino acid substrate []. For example, the enzyme exhibits a higher Vmax for vinylglycine compared to L-Allylglycine, suggesting that the presence and position of the double bond in the amino acid side chain significantly influence substrate binding and catalysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。